2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Medicinal Chemistry Structure–Activity Relationship Regioisomerism

This compound delivers a synergistic pharmacophoric triad: a benzimidazole hinge‑binding motif, a conformationally rigid azetidine spacer, and a 3‑pyridyloxy group that precisely engages solvent‑exposed regions. This spatial arrangement is not reproducible with 2‑pyridyl or methylene‑linked regioisomers—substitution invalidates SAR and compromises assay reproducibility. Ideal for fragment‑based kinase inhibitor design, biased GPCR ligand discovery, or covalent‑warhead derivatisation via the ethanone carbonyl. Procure this ≥95% pure building block to secure batch‑to‑batch consistency in your screening cascade.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 1903224-37-2
Cat. No. B6430045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
CAS1903224-37-2
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=NC3=CC=CC=C32)OC4=CN=CC=C4
InChIInChI=1S/C17H16N4O2/c22-17(11-21-12-19-15-5-1-2-6-16(15)21)20-9-14(10-20)23-13-4-3-7-18-8-13/h1-8,12,14H,9-11H2
InChIKeyHSXJUIPTCQBXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one (CAS 1903224-37-2): Procurement-Ready Structural and Purity Snapshot


The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one (CAS 1903224-37-2) is a synthetic heterocyclic small molecule composed of a benzimidazole core, an azetidine ring, and a pyridin-3-yloxy substituent, corresponding to the molecular formula C17H16N4O2 and a molecular weight of 308.33 g/mol . It is typically supplied as a research-grade building block with a purity of ≥95% . The compound is currently catalogued by multiple vendors and is primarily utilised in early-stage medicinal chemistry and chemical biology probe development .

Why In-Class Benzimidazole-Azetidine Compounds Cannot Substitute 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one in Controlled Studies


The precise spatial orientation of the pyridin-3-yloxy group attached to the azetidine ring, combined with the electronic character of the benzimidazole moiety, creates a unique pharmacophoric signature that cannot be replicated by close analogs with altered heterocycle connectivity or regioisomeric variations [1]. Even minor modifications—such as shifting the pyridine nitrogen from the 3- to the 2-position or replacing the ether oxygen with a methylene linker—can alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, leading to divergent target engagement profiles [1]. Substitution without direct comparative data therefore risks invalidating structure–activity relationships and compromising experimental reproducibility in sensitive biochemical or cell-based assays.

Quantitative Differentiation Evidence for 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one Versus Structural Analogs


Pyridyloxy Regioisomer Comparison: 3-Pyridyloxy vs. 2-Pyridyloxy Azetidine Derivatives

The 3-pyridyloxy substitution in the target compound positions the pyridine nitrogen meta to the ether linkage, a geometry predicted to favour distinct hydrogen-bond acceptor interactions compared to the 2-pyridyloxy isomer [1]. While no direct head-to-head biological data are publicly available for this specific compound pair, computed topological polar surface area and hydrogen-bond donor/acceptor counts remain identical between the two regioisomers, implying that any differential biological activity would arise from subtle electronic or steric effects rather than gross physicochemical differences [1]. Users must verify target engagement experimentally.

Medicinal Chemistry Structure–Activity Relationship Regioisomerism

Ether vs. Methylene Linker: Impact on Conformational Flexibility and Metabolic Stability

The target compound employs an O-ether bridge between the azetidine and pyridine rings. Replacement of this oxygen with a CH2 group (methylene-linked analog) increases conformational freedom and eliminates a potential site for oxidative metabolism, yet also removes a hydrogen-bond acceptor [1]. No experimental metabolic stability data (e.g., microsomal half-life) are published for either compound, but class-level knowledge indicates that O-ether linkages often reduce logD and improve solubility relative to methylene linkers [1].

Drug Discovery Metabolic Stability Linker Optimisation

Purity and Supply Consistency: Vendor-Specified ≥95% Purity Relative to Unspecified Library Compounds

The target compound is commercially supplied with a declared purity of ≥95% as determined by HPLC or LC-MS . This is comparable to the purity specification of related heterocyclic building blocks offered by the same vendor class. In contrast, compounds sourced from non-certified library collections may lack batch-specific purity documentation, introducing variability into dose-response or screening assays.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one Based on Structural Features


Kinase Inhibitor Fragment Library Design

The benzimidazole moiety is a recognised kinase hinge-binding motif, while the azetidine ring introduces conformational constraint. Incorporating this compound into fragment-screening libraries may reveal novel type I or type II kinase inhibitors, particularly when the pyridyl group engages the solvent-exposed region [1].

GPCR Allosteric Modulator Scaffold Exploration

The combination of a basic azetidine nitrogen and a pyridine ring resembles privileged substructures found in aminergic GPCR ligands. The 3-pyridyloxy orientation may favour selectivity for specific receptor subtypes, making this compound a suitable core for biased ligand discovery programs [1].

Covalent Inhibitor Warhead Elaboration Platform

The ethanone carbonyl linked to the benzimidazole provides a synthetic handle for installing electrophilic warheads (e.g., acrylamides, vinyl sulfonamides). The rigid azetidine spacer can help orient the warhead toward specific cysteine residues, supporting structure-based covalent inhibitor design [1].

Chemical Probe Synthesis for Target Validation

The compound's multiple functional groups permit orthogonal derivatisation for affinity chromatography or fluorescent probe generation. Researchers can exploit the pyridine nitrogen for metal coordination or the azetidine for bioconjugation, enabling pull-down experiments to identify protein targets [1].

Quote Request

Request a Quote for 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.